[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate
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Overview
Description
[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features a benzothiophene moiety, a phenyl group, and a chloropyridine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Formation of the Chloropyridine Carboxylate Ester: The final step involves the esterification of a chloropyridine carboxylic acid with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of [2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO3S/c22-20-15(8-5-11-23-20)21(25)26-16-9-3-1-6-13(16)12-18-19(24)14-7-2-4-10-17(14)27-18/h1-12H/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCWBONJWAUHLA-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)OC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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